(2-Amino-3-phenylpropyl)(methyl)amine
CAS No.: 128899-92-3
Cat. No.: VC4269987
Molecular Formula: C10H16N2
Molecular Weight: 164.252
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128899-92-3 |
|---|---|
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.252 |
| IUPAC Name | 1-N-methyl-3-phenylpropane-1,2-diamine |
| Standard InChI | InChI=1S/C10H16N2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8,11H2,1H3 |
| Standard InChI Key | REGVHZUNENZGJG-UHFFFAOYSA-N |
| SMILES | CNCC(CC1=CC=CC=C1)N |
Introduction
Chemical Identity and Structural Characteristics
(2-Amino-3-phenylpropyl)(methyl)amine (CAS: 128899-92-3) is a secondary amine with a branched phenylpropyl backbone. Its structure comprises a primary amine group at the 2-position, a methyl group at the nitrogen, and a phenyl substituent at the 3-position of the propyl chain. The molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol .
Key structural features:
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Aromatic ring: A phenyl group attached to the 3rd carbon of the propyl chain.
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Ammonia groups: A primary amine (-NH₂) at the 2nd carbon and a methyl-substituted amine (-N(CH₃)-) at the nitrogen center.
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Stereochemistry: The compound exists as a racemic mixture unless synthesized enantioselectively .
| Property | Value | Source |
|---|---|---|
| Chemical formula | C₁₀H₁₆N₂ | |
| Molecular weight | 164.25 g/mol | |
| CAS number | 128899-92-3 | |
| Synonyms | (2-Amino-3-phenylpropyl)(methyl)amine |
Synthetic Routes and Industrial Production
The synthesis of (2-amino-3-phenylpropyl)(methyl)amine involves multi-step reactions, often starting from 3-phenylpropylamine derivatives.
Core Synthesis Pathways
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Methylation of 3-phenylpropylamine:
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Reductive Amination:
Industrial-Scale Production
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Continuous Flow Reactors: Optimize reaction conditions (temperature, pressure) to improve yield and reduce byproducts .
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Purification: Recrystallization or distillation to achieve >95% purity .
Chemical Reactivity and Functionalization
The compound undergoes diverse reactions due to its amine and aromatic functionalities.
Oxidation Reactions
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Nitroso Derivatives: Oxidation with H₂O₂ or KMnO₄ yields nitroso compounds.
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Nitro Derivatives: Strong oxidizing agents (e.g., HNO₃) produce nitro-substituted analogs.
Reduction and Alkylation
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Reduction: LiAlH₄ reduces the amine to secondary amines (e.g., dibenzylamine derivatives).
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Alkylation: Reaction with alkyl halides (e.g., ethyl bromide) forms tertiary amines .
Substitution Reactions
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Electrophilic Aromatic Substitution: The phenyl ring undergoes nitration or sulfonation under acidic conditions .
Applications in Scientific Research
The compound serves as a precursor or scaffold in medicinal chemistry and neuropharmacology.
Medicinal Chemistry
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Neurotransmitter Modulators: Analogous 3-phenylpropylamines exhibit affinity for serotonin (SERT) and dopamine (DAT) transporters, influencing mood regulation .
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Prodrug Development: The amine group enables conjugation with bioactive molecules for controlled drug release.
Enzyme Interaction Studies
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GluN2B Receptors: Cis-configured 3-phenylpropylamines show high affinity for NMDA receptor subunits, with potential neuroprotective effects .
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Polyketide Inhibitors: Derivatives are explored for antibacterial activity against Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR) Insights
Modifications to the phenylpropyl backbone significantly alter biological activity.
| Hazard | Precaution |
|---|---|
| Toxicity | Avoid inhalation; wear gloves/eye protection . |
| Storage | -4°C (short-term), -20°C (long-term) . |
| Disposal | Neutralize with NaOH; dispose per regulations . |
Comparative Analysis with Analogous Compounds
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